molecular formula C19H23NO5 B5417979 diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 10354-30-0

diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5417979
CAS No.: 10354-30-0
M. Wt: 345.4 g/mol
InChI Key: NVMITRIIMPYSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • Core structure: A non-aromatic 1,4-dihydropyridine ring, which confers redox activity and pharmacological relevance, particularly in cardiovascular therapeutics .
  • Substituents:
    • Diethyl ester groups at positions 3 and 5, enhancing lipophilicity while maintaining moderate solubility.
    • Methyl groups at positions 2 and 6, providing steric stabilization.
    • 4-Hydroxyphenyl group at position 4, enabling hydrogen bonding via the hydroxyl moiety .

The compound’s synthesis often employs a modified Hantzsch reaction under mild, catalyst-free aqueous conditions, offering environmental and scalability advantages .

Properties

IUPAC Name

diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-5-24-18(22)15-11(3)20-12(4)16(19(23)25-6-2)17(15)13-7-9-14(21)10-8-13/h7-10,17,20-21H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMITRIIMPYSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)O)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131371
Record name 3,5-Diethyl 1,4-dihydro-4-(4-hydroxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10354-30-0
Record name 3,5-Diethyl 1,4-dihydro-4-(4-hydroxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10354-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diethyl 1,4-dihydro-4-(4-hydroxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multistep process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridine compounds .

Scientific Research Applications

Antioxidant Activity

Research has indicated that dihydropyridine derivatives exhibit significant antioxidant properties. The presence of the hydroxyphenyl group in diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate enhances its ability to scavenge free radicals, potentially contributing to its protective effects against oxidative stress-related diseases .

Cardiovascular Effects

Dihydropyridine compounds are widely recognized for their role as calcium channel blockers. Studies have shown that this particular compound may exhibit vasodilatory effects, making it a candidate for the treatment of hypertension and other cardiovascular conditions. Its mechanism involves the inhibition of calcium influx in vascular smooth muscle cells .

Neuroprotective Properties

Recent investigations have suggested that this compound may possess neuroprotective effects. It has been studied in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neuronal signaling pathways and reduce neuroinflammation .

Synthesis and Derivatives

The synthesis of this compound typically follows the Hantzsch reaction methodology. This involves the condensation of an aldehyde with β-keto esters in the presence of ammonium acetate under reflux conditions. Variations in substituents can lead to derivatives with altered pharmacological profiles .

Clinical Trials

A clinical study investigated the effect of this compound on patients with chronic hypertension. Results demonstrated a significant reduction in systolic and diastolic blood pressure compared to baseline measurements after a treatment period of eight weeks .

In Vitro Studies

In vitro assays have shown that this compound exhibits cytoprotective effects against oxidative stress in neuronal cell lines. The study revealed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Variations at Position 4

4-Chlorophenyl Analogs
  • Example : Dibenzyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate ().
    • Key differences :
  • Electron-withdrawing Cl vs.
  • Benzyl esters vs. ethyl esters : Benzyl groups increase lipophilicity and may slow ester hydrolysis, extending half-life but reducing aqueous solubility .
    • Biological implications : Chlorophenyl derivatives often exhibit enhanced calcium channel antagonism but may face higher toxicity risks due to halogenated metabolites .
4-Phenyl Analogs
  • Example : Diethyl 2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylate ().
    • Key differences :
  • Aromatic pyridine core vs. 1,4-dihydropyridine : The fully aromatic form lacks redox activity, reducing susceptibility to oxidation and altering pharmacological mechanisms (e.g., diminished calcium channel modulation) .
4-(Dichlorophenyl) Analogs
  • Example : Ethyl methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate ().
    • Key differences :
  • Mixed ethyl/methyl esters : Alters pharmacokinetics; methyl esters may accelerate hydrolysis compared to diethyl esters .

Ester Group Modifications

Dimethyl Esters
  • Example : Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate ().
    • Key differences :
  • Methyl esters vs. ethyl esters : Reduced lipophilicity improves aqueous solubility but may shorten half-life due to faster esterase-mediated hydrolysis .
    • Structural impact : Smaller esters allow tighter molecular packing in crystal lattices, as evidenced by reduced dihedral angles between substituents .
Benzyl Esters
  • Example : Dibenzyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate ().
    • Key differences :
  • Benzyl groups increase molecular weight (MW = 487.98 vs. 327.38 for diethyl phenyl analog) and logP, favoring blood-brain barrier penetration but complicating renal clearance .

Functional Group Replacements

Amide Derivatives
  • Example: 4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide (). Key differences:
  • Amide bonds vs. esters : Amides resist hydrolysis, enhancing metabolic stability but reducing solubility (PSA = 64.63 vs. ~90 for amides) .
Heterocyclic Additions
  • Example : Diethyl 4-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate ().
    • Key differences :
  • Triazole moiety : Adds hydrogen-bonding capacity and rigid planar geometry, influencing target selectivity (e.g., kinase inhibition vs. calcium channel modulation) .

Pharmacological and Structural Implications

Calcium Channel Modulation

  • The 4-hydroxyphenyl group in the target compound balances electron donation (via -OH) and moderate steric effects, optimizing interactions with L-type calcium channels .
  • Comparison :
    • Chlorophenyl analogs () show stronger antagonism (IC50 ~10⁻⁷ M) but higher cytotoxicity .
    • Nitrophenyl derivatives () exhibit similar potency but faster oxidation rates, reducing in vivo efficacy .

Metabolic Stability

  • The hydroxyl group in the target compound may facilitate Phase II conjugation (e.g., glucuronidation), whereas chlorophenyl analogs undergo slower oxidative metabolism via CYP450 .

Crystal Packing and Solubility

  • The target compound’s diethyl esters and perpendicular hydroxyphenyl group create a loosely packed crystal lattice (density = 1.277 g/cm³), enhancing solubility compared to benzyl analogs (density >1.3 g/cm³) .

Tabulated Comparison of Key Compounds

Compound Substituent (Position 4) Ester Groups MW logP Key Activity/Property
Target Compound 4-Hydroxyphenyl Diethyl 327.38 4.29 Calcium antagonism, H-bond donor
Dibenzyl 4-(4-chlorophenyl) derivative 4-Chlorophenyl Dibenzyl 487.98 5.12 High lipophilicity, prolonged half-life
Dimethyl analog () 4-Hydroxyphenyl Dimethyl 299.34 3.85 Improved solubility, faster metabolism
4-Phenyl derivative () Phenyl Diethyl 327.38 4.15 Aromatic core, reduced redox activity

Biological Activity

Diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine derivative recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

  • IUPAC Name : Diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • CAS Number : 10354-30-0
  • Molecular Formula : C19H23NO5
  • Molecular Weight : 345.39 g/mol

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—mediators of inflammation and pain. This inhibition results in decreased production of inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) in various cellular models .

Antioxidant Activity

The compound demonstrates notable antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in vitro. This activity is essential for protecting cells from oxidative damage and may contribute to its overall therapeutic potential .

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments on pancreatic cancer cell lines have shown that this compound induces apoptosis through various signaling pathways. The molecular modeling studies further support these findings by demonstrating its interaction with cellular targets involved in cancer progression .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of COX Enzymes : Reducing prostaglandin synthesis.
  • Scavenging Free Radicals : Protecting cells from oxidative stress.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through specific signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameClassBiological Activity
NifedipineDihydropyridineCalcium channel blocker
AmlodipineDihydropyridineAntihypertensive
FelodipineDihydropyridineAntihypertensive
This compoundDihydropyridineAnti-inflammatory, antioxidant, anticancer

This compound stands out due to its specific substitution pattern that enhances its biological activities compared to other members of the dihydropyridine class.

Case Studies

  • Anti-inflammatory Study : In vitro experiments demonstrated that treatment with the compound significantly inhibited LPS-induced inflammatory responses in RAW 264.7 cells by downregulating COX-2 expression and NO production .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using various assays (e.g., CUPRAC), showing that the compound effectively reduces oxidative stress markers in cultured cells .
  • Anticancer Investigation : The compound was tested against pancreatic cancer cell lines (PANC-1) where it exhibited strong anticancer activity by inducing apoptosis and inhibiting cell proliferation .

Q & A

Q. What are the standard synthetic routes for this compound, and how is purity ensured?

The compound is synthesized via the Hantzsch reaction, a one-pot condensation of 4-hydroxybenzaldehyde, ethyl acetoacetate, and ammonium acetate under reflux conditions (e.g., 353 K for 3 hours). Post-synthesis, purification involves recrystallization from acetone/ether mixtures, with purity verified by TLC and melting point analysis (377–379 K) . Critical parameters include stoichiometric ratios, reaction time, and solvent selection to minimize side products.

Q. What spectroscopic and crystallographic methods confirm its molecular structure?

Post-synthesis characterization includes:

  • FT-IR : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, hydroxyl O-H stretches at ~3400 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydropyridine ring protons at δ 4.5–5.5 ppm) and carbon types (e.g., ester carbonyls at ~165 ppm).
  • Single-crystal XRD : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., intramolecular C-H···O interactions). Hirshfeld surface analysis quantifies intermolecular interactions .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational dynamics of the dihydropyridine ring?

The 1,4-dihydropyridine (DHP) ring adopts a "boat" conformation, quantified by Cremer-Pople puckering parameters (e.g., amplitude Q=0.2994A˚Q = 0.2994 \, \text{Å}, θ = 73.0°, φ = 181.7°). Deviation of atoms from the mean plane (e.g., C7: 0.362 Å, N1: 0.143 Å) and dihedral angles (e.g., 89.45° between aromatic and DHP rings) are determined via SHELXL refinement . These parameters influence molecular packing and pharmacological activity by modulating steric and electronic interactions .

Q. What methodologies analyze intermolecular interactions in the crystal lattice?

  • Hydrogen bonding : N–H···O and C–H···O interactions stabilize 1D chains or 2D networks (e.g., dN-O=2.89A˚d_{\text{N-O}} = 2.89 \, \text{Å}, N-H-O=168\angle_{\text{N-H-O}} = 168^\circ) .
  • Hirshfeld surface analysis : Maps close-contact regions (e.g., H···H, O···H contributions) to quantify van der Waals and electrostatic interactions. For example, H···H contacts may dominate (~60% of surface area) .

Q. How does enzymatic hydrolysis affect this compound, and what structural features influence reactivity?

While the parent compound resists hydrolysis by commercial hydrolases (e.g., Candida rugosa lipase), derivatives with hydrolyzable spacers (e.g., acyloxymethyl esters) undergo enzymatic cleavage. Experimental design involves:

  • Introducing spacer groups (e.g., propoxyethyl) at ester positions.
  • Monitoring hydrolysis via HPLC or UV-Vis spectroscopy at pH 7.4 and 310 K .

Q. What challenges arise in validating the compound’s crystal structure?

Validation requires:

  • Data completeness : Ensure >95% coverage up to θmax\theta_{\text{max}} (e.g., 25° for MoKα radiation).
  • R-factors : Acceptable thresholds (R1<0.05R_1 < 0.05, wR2<0.15wR_2 < 0.15) using SHELXL .
  • Twinned data : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. How do oxidation pathways impact pharmacological activity?

In vivo, cytochrome P450 oxidizes the DHP ring to pyridine derivatives, altering calcium channel-blocking activity. In vitro, catalytic systems (e.g., Fe-porphyrin/PhI(OAc)₂) achieve selective dehydrogenation (100% yield in minutes). Researchers track oxidation via GC-MS or NMR to correlate metabolic stability with substituent effects (e.g., electron-withdrawing groups slow oxidation) .

Methodological Notes

  • Synthetic Optimization : Vary substituents on the 4-aryl group (e.g., bromo, methoxy) to study electronic effects on reactivity .
  • Computational Modeling : Pair XRD data with DFT calculations to predict conformational stability and electrostatic potential surfaces .
  • Safety Protocols : Adhere to ECHA guidelines for handling (e.g., PPE, fume hoods), as the compound is not FDA-approved for human/animal use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.